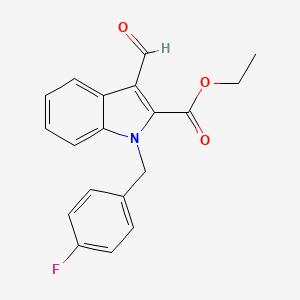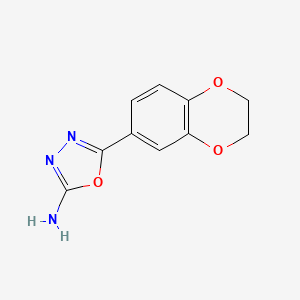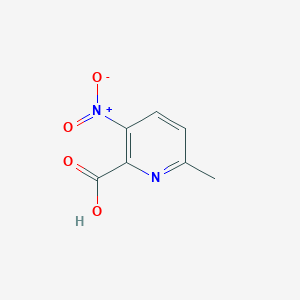
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate (EFC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring indole alkaloid, indole-2-carboxylic acid, and has a wide range of biological activities. EFC has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in a number of laboratory experiments to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been studied for its potential use as an anti-diabetic and anti-obesity agent. Moreover, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been investigated for its potential role in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mécanisme D'action
The exact mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate may interact with various cellular targets, including G-protein coupled receptors, tyrosine kinase receptors, and cyclooxygenase enzymes. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase.
Biochemical and Physiological Effects
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. Furthermore, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to possess anti-microbial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is its high solubility, which allows for its easy incorporation into a variety of experimental systems. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to be relatively stable under a variety of conditions, making it an ideal compound for long-term experiments. However, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
Given the wide range of potential therapeutic applications of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate, there are many potential future directions for research. One area of research could focus on further elucidating the mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate. Additionally, further research could be conducted to explore the potential of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate as a therapeutic agent for various diseases, such as cancer and neurological disorders. Furthermore, further studies could be conducted to investigate the potential of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate as an anti-diabetic and anti-obesity agent. Finally, further research could be conducted to explore the potential of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate as a novel drug delivery system.
Propriétés
IUPAC Name |
ethyl 1-[(4-fluorophenyl)methyl]-3-formylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKKBDAMMRALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)





![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)

